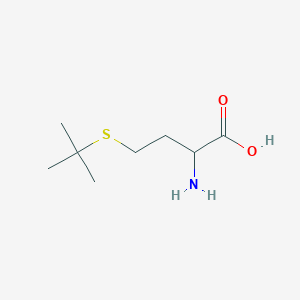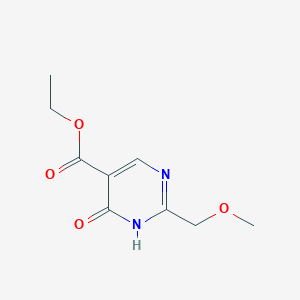
1-Ethyl-5-fluoro-3-iodo-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-fluoro-3-iodo-2-methylbenzene is an aromatic compound with a benzene ring substituted with ethyl, fluoro, iodo, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-fluoro-3-iodo-2-methylbenzene typically involves electrophilic aromatic substitution reactions. A common method includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Halogenation: Introduction of halogen atoms (fluorine and iodine) to the benzene ring
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation and reduction steps. The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-fluoro-3-iodo-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is common, where the benzene ring reacts with electrophiles to replace hydrogen atoms with other substituents.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form amines.
Common Reagents and Conditions:
Halogenation: Reagents like bromine or chlorine in the presence of a catalyst.
Nitration: Nitric acid and sulfuric acid mixture.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Major Products: The major products formed from these reactions depend on the specific substituents introduced and the reaction conditions. For example, halogenation can yield dihalogenated benzene derivatives .
Scientific Research Applications
1-Ethyl-5-fluoro-3-iodo-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-ethyl-5-fluoro-3-iodo-2-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s substituents influence its reactivity and the pathways it engages in during chemical reactions. The presence of electron-withdrawing groups like fluorine and iodine can affect the compound’s stability and reactivity .
Comparison with Similar Compounds
- 1-Ethyl-2-fluoro-5-iodo-3-methylbenzene
- 1-Ethyl-2-fluoro-3-iodo-5-methylbenzene
Comparison: 1-Ethyl-5-fluoro-3-iodo-2-methylbenzene is unique due to the specific positions of its substituents on the benzene ring. This positional arrangement can significantly influence its chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C9H10FI |
|---|---|
Molecular Weight |
264.08 g/mol |
IUPAC Name |
1-ethyl-5-fluoro-3-iodo-2-methylbenzene |
InChI |
InChI=1S/C9H10FI/c1-3-7-4-8(10)5-9(11)6(7)2/h4-5H,3H2,1-2H3 |
InChI Key |
UXXQJRKWYJSKHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)F)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13561613.png)
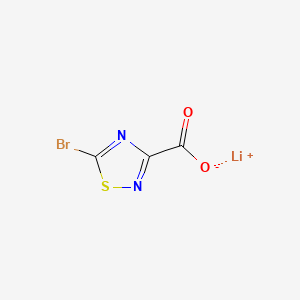
![2-[(5-Fluoropyridin-3-yl)oxy]acetic acid](/img/structure/B13561628.png)

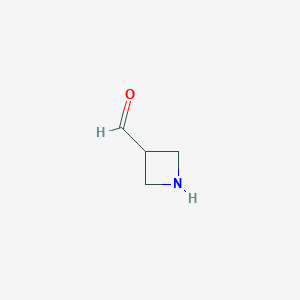




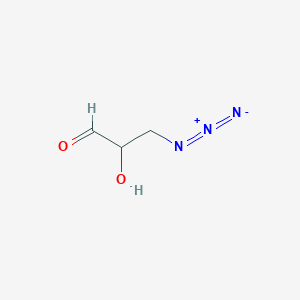
![Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13561660.png)
